2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
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Overview
Description
“2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide” is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound has a predicted melting point of 172.72°C and a predicted boiling point of approximately 437.9°C at 760 mmHg . The density is predicted to be approximately 1.4 g/cm3 , and the refractive index is predicted to be n20D 1.59 .Scientific Research Applications
Polymer Science and Bacterial Interaction
A study by Sobolčiak et al. (2013) presents the synthesis of a novel cationic polymer, highlighting its potential in DNA condensation and release, as well as its ability to switch antibacterial activity through light irradiation. This polymer demonstrates significant interaction with DNA and bacterial cells, showcasing a promising application in biomedical materials and therapeutics (Sobolčiak et al., 2013).
Environmental Chemistry
Research by Pignatello and Sun (1995) explores the complete oxidation of pesticides in water using the photoassisted Fenton reaction, where compounds similar to 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide are used. This study emphasizes the efficiency of the Fenton reaction in degrading harmful pesticides, offering insights into environmental remediation techniques (Pignatello & Sun, 1995).
Pharmacokinetics
Wu et al. (2006) delve into the pharmacokinetics and metabolism of a selective androgen receptor modulator, illustrating the detailed metabolic pathways and potential therapeutic applications of compounds structurally related to this compound. This research contributes to the understanding of drug metabolism and the design of novel therapeutics with optimized pharmacokinetic profiles (Wu et al., 2006).
Organic Chemistry and Drug Synthesis
Studies on the synthesis and bioevaluation of various derivatives, as detailed by Kumari et al. (2014), highlight the chemical versatility and potential agricultural and pharmaceutical applications of compounds akin to this compound. The synthesis process and the evaluation of nematicidal activity underline the importance of structural modifications for enhanced biological activity (Kumari et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(13(15)16)5-9(8)17-2/h3-6H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSICKCUZXGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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